molecular formula C13H8F3NO B15066282 2-(Trifluoromethoxy)naphthalene-7-acetonitrile

2-(Trifluoromethoxy)naphthalene-7-acetonitrile

Cat. No.: B15066282
M. Wt: 251.20 g/mol
InChI Key: IGNQQSLHFQCSCG-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)naphthalene-7-acetonitrile is a chemical compound with the molecular formula C13H8F3NO It is characterized by the presence of a trifluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)naphthalene-7-acetonitrile typically involves the introduction of the trifluoromethoxy group onto the naphthalene ring followed by the addition of the acetonitrile group. One common method involves the reaction of 2-naphthol with trifluoromethanesulfonic anhydride to introduce the trifluoromethoxy group. This intermediate is then reacted with acetonitrile under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)naphthalene-7-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Primary amines

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

2-(Trifluoromethoxy)naphthalene-7-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)naphthalene-7-acetonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethoxy)naphthalene-7-acetonitrile
  • 2-(Trifluoromethoxy)phenylacetonitrile
  • 4-(Trifluoromethoxy)phenylacetonitrile

Uniqueness

2-(Trifluoromethoxy)naphthalene-7-acetonitrile is unique due to the presence of the trifluoromethoxy group on the naphthalene ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications where enhanced lipophilicity and stability are desired .

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.20 g/mol

IUPAC Name

2-[7-(trifluoromethoxy)naphthalen-2-yl]acetonitrile

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)18-12-4-3-10-2-1-9(5-6-17)7-11(10)8-12/h1-4,7-8H,5H2

InChI Key

IGNQQSLHFQCSCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)CC#N

Origin of Product

United States

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